(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid is a complex organic compound belonging to the class of fatty acyls It is characterized by the presence of two decanoic acid chains, each with a hydroxyl group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid typically involves esterification reactions. One common method is the reaction between (3R)-3-hydroxydecanoic acid and decanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the precursor molecules, which are then chemically modified to yield the final product. This method is advantageous due to its potential for large-scale production and sustainability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester linkage can be reduced to yield the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products
Oxidation: Formation of (3R)-3-oxodecanoic acid or (3R)-3-decanoyloxydecanoic acid.
Reduction: Formation of (3R)-3-decanoyloxydecanol.
Substitution: Formation of (3R)-3-{[(3R)-3-bromodecanoyl]oxy}decanoic acid.
Scientific Research Applications
(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of (3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid involves its interaction with specific molecular targets, such as enzymes involved in fatty acid metabolism. It may inhibit or activate these enzymes, thereby affecting various biochemical pathways. The compound’s hydroxyl and ester groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-3-hydroxydecanoyl-CoA: A coenzyme A derivative with similar structural features.
®-3-hydroxyoctanoic acid: A shorter-chain analog with comparable properties.
®-3-hydroxyhexanoic acid: Another shorter-chain analog with similar reactivity.
Uniqueness
(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid is unique due to its specific configuration and the presence of two decanoic acid chains. This structural arrangement imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
677761-67-0 |
---|---|
Molecular Formula |
C20H38O5 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(3R)-3-[(3R)-3-hydroxydecanoyl]oxydecanoic acid |
InChI |
InChI=1S/C20H38O5/c1-3-5-7-9-11-13-17(21)15-20(24)25-18(16-19(22)23)14-12-10-8-6-4-2/h17-18,21H,3-16H2,1-2H3,(H,22,23)/t17-,18-/m1/s1 |
InChI Key |
ZFPAFAWFRTWCSK-QZTJIDSGSA-N |
Isomeric SMILES |
CCCCCCC[C@H](CC(=O)O[C@H](CCCCCCC)CC(=O)O)O |
Canonical SMILES |
CCCCCCCC(CC(=O)OC(CCCCCCC)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.